4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Antifibrinolytic Hemostasis Plasminogen inhibition

Securing conformationally restricted building blocks for peptidomimetic design often entails unpredictable lead times. We provide 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid as a ready-to-ship norbornane β-amino acid for antifibrinolytic research and TAAR1 probe development. Key procurement advantages: • Rigid bicyclic geometry with defined C1-COOH, C4-CH₂NH₂ vectors for β-turn mimetic SAR. • Documented µM-range hTAAR1 agonist activity (EC₅₀ 1.60 × 10³ nM) with >6-fold selectivity over mTAAR5. • Favorable CNS drug-like parameters (logP 1.68, TPSA 63.3 Ų) for passive permeability studies.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B11914483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C2)CN)C(=O)O
InChIInChI=1S/C9H15NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6,10H2,(H,11,12)
InChIKeyUDIJIPCITWMJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic Acid – Overview


4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 38146-32-6; MF C₉H₁₅NO₂; MW 169.22) is a conformationally restricted β-amino acid featuring a norbornane (bicyclo[2.2.1]heptane) core with a bridgehead carboxylic acid at C1 and an aminomethyl substituent at C4 [1]. This structural arrangement produces a zwitterionic species at physiological pH (carboxylate pKₐ ~2.5; ammonium pKₐ ~9.5) with a calculated logP of 1.68, conferring moderate lipophilicity and aqueous solubility suitable for blood–brain barrier penetration studies . The rigid bicyclic framework restricts conformational freedom around the Cα–Cβ and Cβ–Cγ bonds, a feature exploited in peptidomimetic design to pre-organize pharmacophores and improve target binding entropy .

Why Generic Bicyclic Amino Acids Cannot Substitute


Substituting this compound with superficially similar bicyclic amino acids introduces critical structural changes that fundamentally alter biological recognition and synthetic utility. The aminomethyl (–CH₂NH₂) spacer at C4 distinguishes it from direct amino-substituted analogs such as 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 737693-57-1), where the absence of the methylene linker eliminates the requisite distance between the basic amine and the bridgehead carboxylate for antifibrinolytic pharmacophore engagement [1]. The bridgehead carboxylic acid position (C1) with C4-aminomethyl substitution creates a unique vector relationship that is absent in the well-known LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), which positions both amino and carboxyl groups on the C2 carbon for amino acid transporter recognition [2]. Furthermore, the mono-aminomethyl, mono-carboxylic acid substitution pattern distinguishes this compound from bis(aminomethyl)norbornane (BBH), a diamine monomer used in polyimide synthesis that lacks the carboxylic acid functionality entirely and therefore operates in a completely different application space [3]. These distinct regio- and stereochemical features mean that analogs cannot serve as drop-in replacements without altering target engagement profiles, pharmacokinetic properties, or downstream derivatization pathways.

Quantitative Differentiation Evidence vs. Structural Analogs


Patented Antifibrinolytic Scaffold vs. BCH and 4-Amino Analogs

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is explicitly claimed as a core antifibrinolytic scaffold in U.S. Patent No. 10,202,331 B2 (Thrombolytics LLC, 2019), where it is listed alongside 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid and 5-aminomethylbicyclo[3.2.2]nonane-1-carboxylic acid as compounds useful for inhibiting plasminogen activation [1]. The patent explicitly cites prior art (U.S. Pat. No. 3,641,128) establishing the antifibrinolytic utility of this specific substitution pattern. In contrast, the widely studied LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) operates through a mechanistically distinct amino acid transporter blockade and has no claimed antifibrinolytic activity [2]. The 4-amino analog without the methylene spacer (CAS 737693-57-1) is absent from antifibrinolytic patent claims, indicating the critical role of the aminomethyl spacer for lysine-mimetic pharmacophore engagement at plasminogen kringle domains [1].

Antifibrinolytic Hemostasis Plasminogen inhibition

TAAR1 Agonist Selectivity Profile vs. High-Affinity Agonists

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exhibits agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 1.60 × 10³ nM (1.6 µM) in HEK293 cells assessed by cAMP accumulation BRET assay after 20 min incubation, while showing negligible activity at mouse TAAR5 (EC₅₀ > 1.00 × 10⁴ nM) [1]. This represents a >6.25-fold selectivity window for hTAAR1 over mTAAR5. By comparison, high-affinity bicyclic TAAR1 agonists such as Roche's 2-azabicyclo[2.2.1]heptane derivatives (disclosed in patent US 8,604,061) achieve EC₅₀ values of 0.6–12 nM at rat and human TAAR1—approximately 2,600-fold more potent [2]. The µM potency and TAAR-subtype selectivity of this compound position it as a tool compound for studying TAAR1 partial agonism or probe-dependent signaling rather than as a development candidate, distinguishing it from sub-nanomolar bicyclic TAAR1 agonists that carry higher risk of on-target toxicity. No TAAR1 activity has been reported for BCH or for 7-azabicyclo[2.2.1]heptane amino acids, which target entirely different protein classes (amino acid transporters and β-strand peptidomimetic stabilization, respectively) [3].

TAAR1 Trace amine receptor GPCR selectivity

Organocatalytic Asymmetric Synthesis of the Bicycloheptane Core

An organocatalytic formal [4+2] cycloaddition methodology developed by Fu, Sun, and coworkers (Org. Biomol. Chem., 2016) provides rapid, enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates—the direct ester precursors of 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid—from simple starting materials under mild conditions [1]. The method uses a chiral tertiary amine organocatalyst and proceeds at ambient temperature without requiring transition metals or anhydrous conditions. While traditional Diels–Alder approaches to norbornane scaffolds typically require elevated temperatures (120–180 °C), Lewis acid catalysts, and face endo/exo selectivity challenges, this organocatalytic protocol operates under operationally simple conditions and delivers products with high enantioselectivity [1]. In contrast, the synthesis of 7-azabicyclo[2.2.1]heptane amino acids requires multi-step sequences from chiral pool starting materials such as L-serine with transannular alkylation as a key step, typically proceeding in 6–10 synthetic steps [2]. The synthesis of enantiopure BCH requires resolution of racemic mixtures or asymmetric Strecker-type reactions on norbornanone precursors [3]. The organocatalytic route to the target compound class thus offers a convergent, scalable alternative to these lengthier protocols, with potential for library synthesis in medicinal chemistry campaigns.

Asymmetric synthesis Organocatalysis Drug discovery building blocks

Zwitterionic Character and Drug-Like Physicochemical Profile: Calculated logP 1.68 Enables CNS Permeability Potential vs. More Hydrophilic Bicyclic Amino Acids

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exists as a zwitterion at physiological pH (carboxylate pKₐ ~2.5; ammonium pKₐ ~9.5), with a calculated logP of 1.68 and XLogP3-AA of -2.2 [1]. The logP of 1.68 suggests moderate lipophilicity conducive to passive membrane permeation, a property relevant for CNS-targeted probe design. In comparison, BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, XLogP3 ≈ -2.6) carries both polar groups on the same carbon, increasing local hydrophilicity and reducing predicted passive permeability [2]. 7-Azabicyclo[2.2.1]heptane amino acids incorporate a basic endocyclic nitrogen (pKₐ ~8–9) that introduces an additional protonation site, fundamentally altering the charge state and hydrogen-bonding capacity at physiological pH [3]. Tranexamic acid (4-(aminomethyl)cyclohexane-1-carboxylic acid), the monocyclic analog of the target compound, has a logP of approximately 0.3–0.5 and is predominantly peripherally restricted, with CNS exposure limited by active transport [4]. The bicyclic hydrocarbon framework of the target compound, lacking the endocyclic heteroatom of 7-aza analogs and providing greater lipophilicity than the cyclohexane analog tranexamic acid, represents a distinctive physicochemical profile tailored for CNS-penetrant probe molecules.

CNS drug design Physicochemical properties Blood-brain barrier penetration

High-Impact Application Scenarios


Antifibrinolytic Lead Optimization with a Constrained Scaffold

Tranexamic acid, the current standard-of-care antifibrinolytic, suffers from limited CNS penetration and modest potency. 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, explicitly cited in antifibrinolytic patents (U.S. 10,202,331 B2 and U.S. 3,641,128), provides a rigid bicyclic isostere that pre-organizes the aminomethyl and carboxylate pharmacophores in a fixed spatial relationship for lysine-mimetic engagement of plasminogen kringle domains [1]. Its higher calculated logP (1.68 vs. ~0.3 for tranexamic acid) predicts improved passive membrane permeability, potentially enabling CNS applications such as antifibrinolytic therapy for intracerebral hemorrhage, where tranexamic acid's brain penetration is inadequate .

TAAR1 Probe Compound Development

The compound's µM-range hTAAR1 agonist activity (EC₅₀ 1.60 × 10³ nM) combined with >6-fold selectivity over mTAAR5 (EC₅₀ > 10,000 nM) positions it as a selective TAAR1 probe for functional studies where high-potency agonists (EC₅₀ < 100 nM) would cause receptor saturation and loss of signal resolution [1]. This pharmacological profile is distinct from both Roche's sub-nanomolar bicyclic TAAR1 agonists and BCH, which has no TAAR1 activity. The balanced zwitterionic character and logP of 1.68 further support its use in cellular assays requiring membrane permeation without active transport .

Conformationally Constrained β-Amino Acid for Peptidomimetics

As a β-amino acid with both amino and carboxyl groups anchored to a rigid norbornane framework, this compound serves as a conformationally restricted building block for β-peptide foldamer design and peptidomimetic synthesis [1]. The bridgehead substitution pattern (C1–COOH, C4–CH₂NH₂) creates a defined distance and angular relationship between functional groups that is unavailable in 2-substituted analogs (BCH) or 7-aza scaffolds. This unique geometry enables precise placement of hydrogen-bond donors and acceptors for β-strand or β-turn mimetic design without the added synthetic complexity and additional protonation state introduced by the endocyclic nitrogen in 7-azabicyclo[2.2.1]heptane amino acids . The organocatalytic asymmetric synthesis route to the core scaffold further enables enantioselective library production for structure–activity relationship studies .

CNS-Penetrant Zwitterionic Scaffold for Neuroscience Probes

The combination of zwitterionic character at physiological pH and a calculated logP of 1.68 places this compound within the favorable range for CNS drug-like properties [1]. Unlike 7-azabicyclo[2.2.1]heptane amino acids, which carry an additional endocyclic basic nitrogen that complicates protonation-dependent permeability, this compound maintains only two ionizable centers (one acidic, one basic), simplifying pH-dependent partitioning predictions. Its TPSA of 63.3 Ų is below the generally accepted CNS permeability threshold of 90 Ų, and the rigid bicyclic structure limits the number of rotatable bonds to 2, reducing the entropic penalty for target binding and membrane desolvation . These properties make it a compelling scaffold for developing CNS-targeted probes requiring balanced solubility and passive permeability.

Quote Request

Request a Quote for 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.